molecular formula C10H15NO2S B3307607 3-Phenylmethanesulfonylpropan-1-amine CAS No. 933699-11-7

3-Phenylmethanesulfonylpropan-1-amine

Cat. No. B3307607
CAS RN: 933699-11-7
M. Wt: 213.3 g/mol
InChI Key: SWVQQXJXLQSITA-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of amines can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For instance, they can react with acids to form ammonium salts . They can also undergo reactions involving their nitrogen atom, such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be analyzed using various techniques. For instance, their boiling points, melting points, solubilities, and acid-base properties can be determined .

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

The chemical compound 3-Phenylmethanesulfonylpropan-1-amine serves as a precursor in various synthetic pathways, contributing to the formation of complex molecules. Fischer and Troschütz (2003) highlighted its role in synthesizing phenyl 2-aminopyridine-3-sulfonates, indicating its utility in pharmaceutical and medicinal chemistry due to the biological relevance of the synthesized compounds (Fischer & Troschütz, 2003). Similarly, Chapman, Tibbetts, and Bull (2018) utilized derivatives of phenylmethanes, showcasing their effectiveness as N-acylating agents for primary and secondary amines, thus underlining the compound’s versatility in organic synthesis (Chapman, Tibbetts, & Bull, 2018).

Catalysis and Reaction Mechanisms

The research also extends into the exploration of reaction mechanisms and catalysis involving 3-Phenylmethanesulfonylpropan-1-amine derivatives. For instance, the study by Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy leveraging primary amine derivatives for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation, demonstrating the compound’s potential in photoredox catalysis and organic synthesis (Ociepa, Turkowska, & Gryko, 2018).

Material Science Applications

Polymeric Materials and Hydrogels

Beyond its chemical synthesis applications, 3-Phenylmethanesulfonylpropan-1-amine and its derivatives find applications in material science, particularly in the development of polymeric materials and hydrogels. Aly and El-Mohdy (2015) explored radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including derivatives of phenylmethanesulfonylpropan-1-amine, to enhance their properties for potential medical applications, demonstrating its utility in creating advanced materials with improved characteristics (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of amines can vary depending on their specific structure and the context in which they are used. For example, some amines can act as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards associated with amines can vary depending on their specific structure. Some amines can be harmful if inhaled, ingested, or if they come into contact with the skin .

properties

IUPAC Name

3-benzylsulfonylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVQQXJXLQSITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylmethanesulfonylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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